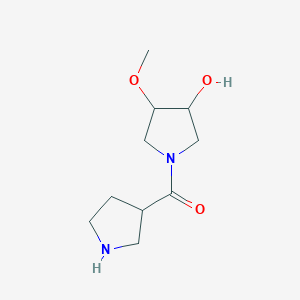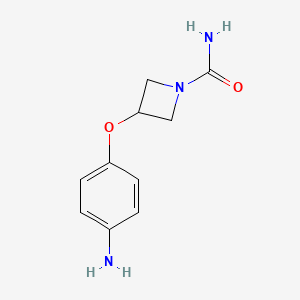
3-(4-Aminophenoxy)azetidine-1-carboxamide
Vue d'ensemble
Description
APAC is a chemical compound that has gained significant attention in the field of chemistry. It has a molecular formula of C10H13N3O2 and a molecular weight of 207.23 g/mol.
Synthesis Analysis
Azetidines, the class of compounds to which APAC belongs, have been synthesized through various methods, including ring contraction, cycloaddition reactions, C–H activation, coupling with Grignard reagents, and strain-release homologation . A recent review provides an overview of the synthesis, reactivity, and application of azetidines .Molecular Structure Analysis
The molecular structure of APAC consists of a four-membered azetidine ring with an aminophenoxy group at the 3-position and a carboxamide group at the 1-position.Chemical Reactions Analysis
Azetidines are known for their unique reactivity, driven by a considerable ring strain . This ring strain allows for facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions .Applications De Recherche Scientifique
Cycloaddition Reactions for Azetidine Synthesis
Azetidines, including compounds like 3-(4-Aminophenoxy)azetidine-1-carboxamide , are often synthesized through [2+2] cycloaddition reactions. This method has been one of the significant advancements in recent years, allowing for the creation of azetidine rings with high strain, which are useful intermediates in various synthetic applications .
Metalated Azetidines Applications
Metalated azetidines have seen increased application due to their reactivity. They serve as intermediates in the synthesis of more complex molecules and have been utilized in the development of new reactions that take advantage of their unique chemical properties .
C(sp3)–H Functionalization
The practical C(sp3)–H functionalization using azetidines has been a focus area, enabling the modification of carbon-hydrogen bonds to create new bonds and functional groups. This application is crucial in medicinal chemistry for modifying pharmacophores .
Opening with Carbon Nucleophiles
Azetidines like 3-(4-Aminophenoxy)azetidine-1-carboxamide can be opened facilely with carbon nucleophiles. This reaction is valuable for creating new carbon-carbon bonds and has been applied in the synthesis of various organic compounds .
Polymer Synthesis
Azetidines have found their way into polymer synthesis, where their strained rings can be opened to create polymers with unique properties. This application is significant for developing new materials with specific characteristics .
STAT3 Inhibition
Specific azetidine amides have been optimized to act as potent small-molecule STAT3 inhibitors, which are crucial in cancer research and therapy. These inhibitors can have sub-micromolar potencies and are significant in the development of new anticancer drugs .
Antifungal/Anti-Oomycete Activities
Novel azetidine derivatives have been designed and synthesized with carboxamide fragments that exhibit antifungal and anti-oomycete activities. These compounds are evaluated against various phytopathogenic fungi/oomycetes, indicating their potential use in agriculture and medicine .
Orientations Futures
Azetidines, including APAC, have been gaining attention in the field of organic synthesis and medicinal chemistry . They are used in drug discovery, polymerization, and as chiral templates . The future of azetidines lies in further exploring their unique reactivity and developing new synthetic methodologies .
Propriétés
IUPAC Name |
3-(4-aminophenoxy)azetidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-7-1-3-8(4-2-7)15-9-5-13(6-9)10(12)14/h1-4,9H,5-6,11H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUSVKMAZJVBQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)N)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenoxy)azetidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



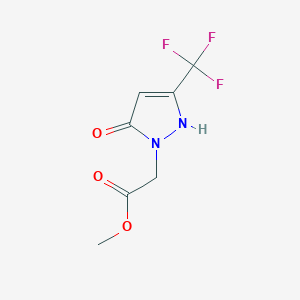


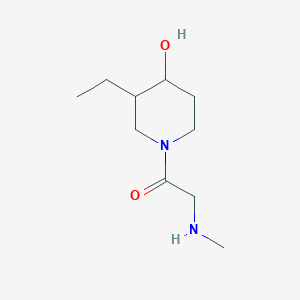
![2-(2-Azidoethyl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1491265.png)
![3-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1491266.png)
![2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1491267.png)
![2-ethyl-5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491268.png)
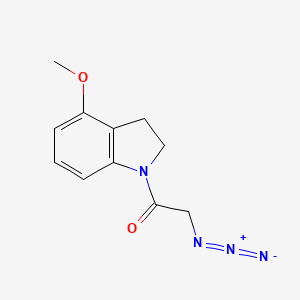

![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid](/img/structure/B1491272.png)

